molecular formula C33H60BiO6 B12349285 Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate)

Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate)

Cat. No.: B12349285
M. Wt: 761.8 g/mol
InChI Key: BSBCGDNYZKAUGI-LWTKGLMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is an organometallic compound with the chemical formula Bi(OCC(CH3)3CHCOC(CH3)3)3. It is known for its use in various scientific and industrial applications due to its unique properties. This compound is a white solid with a melting point ranging from 89 to 116°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) can be synthesized through the reaction of bismuth nitrate with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen or hydrazine for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various bismuth oxides, reduced bismuth compounds, and substituted bismuth complexes .

Scientific Research Applications

Chemical Applications

Catalysis and Synthesis:
Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) serves as a precursor for synthesizing bismuth-containing materials such as nanoparticles and thin films. It is utilized in various catalytic processes due to its ability to coordinate with substrates and participate in redox reactions. The compound is particularly effective in organic transformations and has been studied for its potential as a catalyst in reactions involving carbon-carbon bond formation and oxidation processes .

Thin Film Deposition:
The compound is employed in metal-organic chemical vapor deposition (MOCVD) for producing bismuth oxide films. These films are critical in electronics and optoelectronics due to their ferroelectric properties. Research has demonstrated that bismuth oxide films can be deposited using direct liquid injection methods at controlled temperatures ranging from 225 to 425 °C .

Biological and Medical Applications

Antimicrobial Properties:
Bismuth compounds have been extensively studied for their antimicrobial activities against a range of pathogens, including Helicobacter pylori, which is associated with gastrointestinal diseases. Recent studies indicate that bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) exhibits significant antimicrobial properties. For instance, it has been shown to enhance the efficacy of existing antibiotics against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Cancer Research:
In addition to its antimicrobial effects, bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is being investigated for its potential anticancer properties. Studies suggest that the compound can induce cytotoxic effects on cancer cells through various mechanisms including the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways .

Industrial Applications

Production of Bismuth-based Catalysts:
Industrially, bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is utilized in the synthesis of bismuth-based catalysts which are essential in chemical manufacturing processes. These catalysts are favored due to their non-toxic nature compared to traditional heavy metal catalysts .

Solar Energy Applications:
The compound has also found applications in solar energy technologies. Its organometallic nature allows it to be used in processes requiring non-aqueous solubility which is beneficial for developing advanced materials for solar cells .

Case Studies

Study Focus Area Findings
Kowalik et al. (2023)Antimicrobial ActivityDemonstrated that bismuth coordination polymers exhibited MIC values significantly lower than traditional treatments against H. pylori strains .
Deng et al. (2023)Antibiotic SynergyShowed that bismuth compounds can restore the efficacy of tigecycline against resistant Gram-negative bacteria by inhibiting metallo-β-lactamase enzymes .
Research on MOCVDThin Film ProductionReported successful deposition of bismuth oxide films using bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate), highlighting its role in electronics .

Mechanism of Action

The mechanism of action of bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its interaction with molecular targets through coordination chemistry. The bismuth center can form bonds with various ligands, influencing the compound’s reactivity and properties. The pathways involved in its action depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) include:

    Bismuth tris(acetylacetonate): Another bismuth complex with different ligands.

    Bismuth tris(benzoylacetonate): A similar compound with benzoylacetonate ligands.

    Bismuth tris(dipivaloylmethanate): A compound with dipivaloylmethanate ligands.

Uniqueness

Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its specific ligand structure, which imparts distinct properties such as solubility in non-aqueous solvents and stability under various conditions. These properties make it particularly useful in applications requiring non-aqueous solubility and stability .

Biological Activity

Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate), often referred to as Bi(TMHD)3, is a coordination compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C33H57BiO6
  • Molecular Weight : 758.78 g/mol
  • CAS Number : 142617-53-6

Bi(TMHD)3 is a bismuth(III) complex with three ligands of 2,2,6,6-tetramethyl-3,5-heptanedione. The structure allows for significant interaction with biological molecules due to the presence of the bismuth center and the flexible ligand environment.

The biological activity of Bi(TMHD)3 is primarily attributed to its ability to interact with various biomolecules. The compound can undergo redox reactions, facilitating catalytic processes that may disrupt cellular functions. Key mechanisms include:

  • Antimicrobial Activity : Bi(TMHD)3 exhibits significant antimicrobial properties by inhibiting bacterial growth and disrupting metabolic pathways in pathogens such as Helicobacter pylori.
  • Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Antimicrobial Activity

Recent studies indicate that bismuth compounds have considerable potential against H. pylori. For instance:

  • Inhibition of Virulence Factors : Research shows that bismuth can inhibit virulence proteins such as CagA and VacA in H. pylori, disrupting flagella assembly and antioxidant enzyme activity .
  • Minimum Inhibitory Concentration (MIC) : A study reported MIC values for bismuth complexes against H. pylori ranging from 8.84 μM to 1.25 μM, indicating strong antibacterial efficacy .

Anticancer Activity

Bismuth complexes have been explored for their anticancer properties:

  • Cytotoxicity Studies : Bi(TMHD)3 has shown low toxicity to normal cells while exhibiting high cytotoxicity in various human carcinoma cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .
  • Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeSpecific FindingsReferences
AntimicrobialInhibition of H. pylori growth; downregulation of virulence proteins
AnticancerHigh cytotoxicity in HepG2 and MCF-7 cells; induces apoptosis

Case Studies

  • Case Study on H. pylori :
    • A study demonstrated that Bi(TMHD)3 effectively inhibited the growth of H. pylori, showcasing its potential as a therapeutic agent against gastric infections.
  • Case Study on Cancer Cell Lines :
    • In vitro tests revealed that Bi(TMHD)3 significantly reduced the viability of HepG2 cells while sparing normal lymphocytes, indicating a selective cytotoxic profile.

Properties

Molecular Formula

C33H60BiO6

Molecular Weight

761.8 g/mol

InChI

InChI=1S/3C11H20O2.Bi/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-;

InChI Key

BSBCGDNYZKAUGI-LWTKGLMZSA-N

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Bi]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Bi]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.